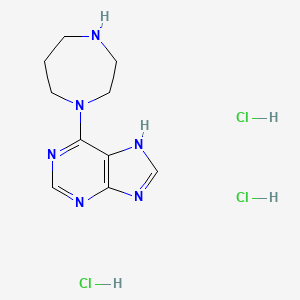
6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride is a chemical compound that features a purine ring substituted with a 1,4-diazepane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride typically involves the reaction of a purine derivative with a 1,4-diazepane. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with 1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the trihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the purine ring or the diazepane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the purine ring or the diazepane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Diazepane-1-carbaldehyde
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 4-(1,4-Diazepan-1-yl)aniline trihydrochloride
Uniqueness
6-(1,4-Diazepan-1-yl)-9H-purine trihydrochloride is unique due to its specific combination of a purine ring and a 1,4-diazepane moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
1803596-68-0 |
|---|---|
Formule moléculaire |
C10H15ClN6 |
Poids moléculaire |
254.72 g/mol |
Nom IUPAC |
6-(1,4-diazepan-1-yl)-7H-purine;hydrochloride |
InChI |
InChI=1S/C10H14N6.ClH/c1-2-11-3-5-16(4-1)10-8-9(13-6-12-8)14-7-15-10;/h6-7,11H,1-5H2,(H,12,13,14,15);1H |
Clé InChI |
BJIVECJHVCNTPA-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl.Cl.Cl |
SMILES canonique |
C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


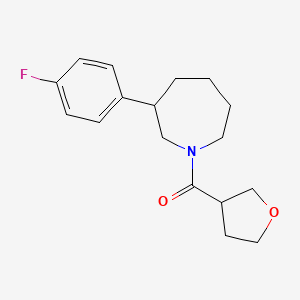
![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)
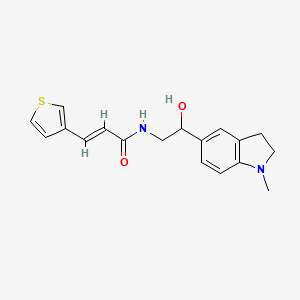
![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)


![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)

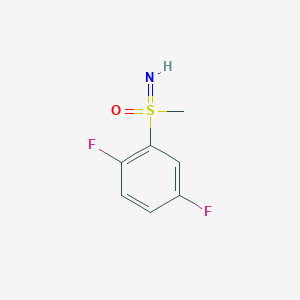
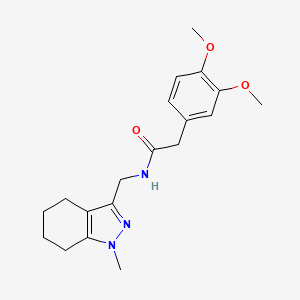
![N-(2-chlorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2520561.png)

![1-Methyl-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2520564.png)
![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)
